3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE
Overview
Description
3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzotriazinone core, which is a triazine ring fused with a benzene ring, and a piperidinylcarbonyl group attached to a cyclohexylmethyl moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of an appropriate precursor, such as a substituted aniline, with a triazine derivative under acidic or basic conditions.
Introduction of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclohexylmethyl halide reacts with the benzotriazinone core.
Attachment of the Piperidinylcarbonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, green solvents, and process intensification techniques such as microwave or ultrasound-assisted synthesis to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzotriazinone core or the cyclohexylmethyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3-{[TRANS-4-(1-PIPERIDINYLCARBONYL)CYCLOHEXYL]METHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE: shares structural similarities with other benzotriazinone derivatives and piperidinylcarbonyl compounds.
Similar Compounds: 1,2,3-Benzotriazin-4(3H)-one, 4-(1-Piperidinylcarbonyl)cyclohexane, and other triazine-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[4-(piperidine-1-carbonyl)cyclohexyl]methyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c25-19(23-12-4-1-5-13-23)16-10-8-15(9-11-16)14-24-20(26)17-6-2-3-7-18(17)21-22-24/h2-3,6-7,15-16H,1,4-5,8-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXQBARWOUMRSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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